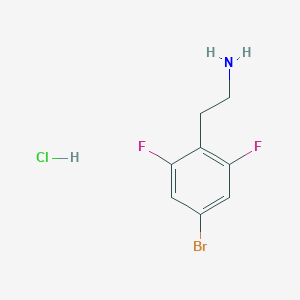

2-(4-Bromo-2,6-difluorophenyl)ethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

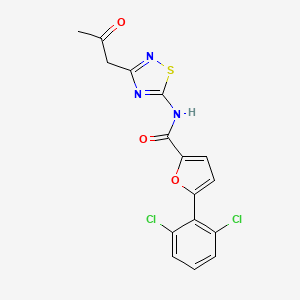

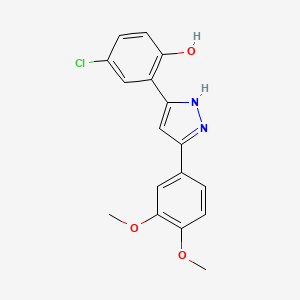

“2-(4-Bromo-2,6-difluorophenyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 1461655-72-0 . It has a molecular weight of 258.49 and its linear formula is C7H7BrClF2N . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrF2N.ClH/c9-5-3-7 (10)6 (1-2-12)8 (11)4-5;/h3-4H,1-2,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación

Metabolism Studies

Research on structurally similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has provided valuable insights into their metabolic pathways in biological systems. Studies have identified various metabolites resulting from enzymatic processes, suggesting potential bioactive applications and metabolism of related compounds in living organisms (Kanamori et al., 2002).

Synthesis and Chemical Properties

The synthesis of related halogenated ethanamine derivatives has been explored, offering a foundation for the synthesis of "2-(4-Bromo-2,6-difluorophenyl)ethanamine;hydrochloride" and its analogs. For instance, the preparation of "2-Bromo-[1-14C]ethanamine hydrobromide" showcases methods for incorporating bromine and amine functionalities, potentially applicable to the synthesis of the compound (Bach & Bridges, 1982).

Environmental Behavior and Degradation

Understanding the environmental fate of chemically related compounds is crucial for assessing potential risks and applications. Studies on chlorinated hydrocarbons, for example, offer insights into the hydrolysis rates and degradation pathways that could be relevant for understanding the environmental stability and degradation of halogenated ethanamines (Jeffers et al., 1989).

Photolysis and Bioconjugation Studies

The photolysis of diazirine-containing compounds, closely related to the structural motif of the query compound, sheds light on potential applications in photoaffinity labeling and the study of biological systems. Such research elucidates how light-induced reactions can be leveraged for creating bioconjugates, a technique that could potentially apply to the study of "2-(4-Bromo-2,6-difluorophenyl)ethanamine;hydrochloride" in biological contexts (Platz et al., 1991).

Nucleophilic Substitution Reactions

Investigations into the reactivity of imidazole with various 2-bromo-1-arylethanone derivatives, including computational studies on nucleophilic substitution reactions, provide a theoretical foundation for understanding the chemical behavior and reactivity of brominated ethanamine compounds. Such studies offer insights into the synthetic versatility and potential chemical transformations of "2-(4-Bromo-2,6-difluorophenyl)ethanamine;hydrochloride" (Erdogan & Erdoğan, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-bromo-2,6-difluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N.ClH/c9-5-3-7(10)6(1-2-12)8(11)4-5;/h3-4H,1-2,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPOZJPBEWMHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCN)F)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2,6-difluorophenyl)ethanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2702660.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2702662.png)

![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2702663.png)

![2-[(4-bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2702666.png)

![tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B2702669.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2702671.png)

![2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol](/img/structure/B2702672.png)

![benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2702673.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2702674.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2702676.png)